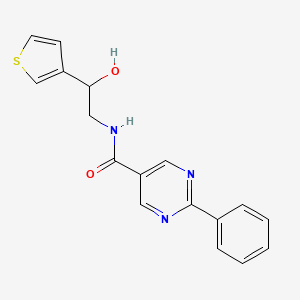
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. HPPH is a synthetic compound that is derived from the naturally occurring amino acid, phenylalanine.
Scientific Research Applications
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anticancer properties. It has been found to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent, which then destroys cancer cells.
In the field of biochemistry, this compound has been used as a tool to study protein-ligand interactions. It has been found to bind to proteins such as serum albumin and hemoglobin, and its binding properties have been studied using techniques such as fluorescence spectroscopy and isothermal titration calorimetry.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components such as proteins, lipids, and DNA, leading to cell death. This compound has been shown to accumulate in cancer cells more than in normal cells, which may contribute to its selectivity for cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, it has been found to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide in lab experiments is its selectivity for cancer cells, which may allow for more targeted treatments. However, one limitation is that its mechanism of action involves exposure to light, which may limit its use in certain experimental settings.
Future Directions
For research on 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide include further studies on its anticancer properties, including its potential use in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, further studies on its binding properties and selectivity for cancer cells may lead to the development of more targeted cancer treatments. Finally, further studies on its antioxidant and anti-inflammatory properties may lead to its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide involves the reaction of phenylalanine with pyrrolidine-2,5-dione and acetic anhydride. The reaction takes place in the presence of a catalyst such as triethylamine and produces this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization.
properties
IUPAC Name |
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(16-8-4-5-9-16)10-15-14(19)13(18)11-6-2-1-3-7-11/h1-3,6-7,13,18H,4-5,8-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSFHQOVOHFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B6640187.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)


![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)
![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)


![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)

![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)